H-Abu-Gly-OH

概要

説明

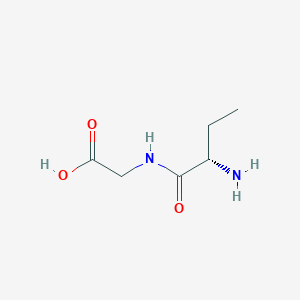

N-[(2S)-2-aminobutanoyl]glycine, commonly referred to as H-Abu-Gly-OH, is a dipeptide resulting from the formal condensation of the carboxy group of L-alpha-aminobutyric acid with the amino group of glycine . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-aminobutanoyl]glycine typically involves solid-phase peptide synthesis (SPPS) methods. One common approach employs fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid resin . The protecting groups are removed using trifluoroacetic acid (TFA), and the final product is cleaved from the resin using a combination of TFA and trimethylsilyl bromide (TMSBr) .

Industrial Production Methods

Industrial production of N-[(2S)-2-aminobutanoyl]glycine often involves large-scale SPPS techniques. These methods are optimized for high yield and purity, utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

N-[(2S)-2-aminobutanoyl]glycine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with halogenated compounds, where the amino or carboxyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

N-[(2S)-2-aminobutanoyl]glycine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-[(2S)-2-aminobutanoyl]glycine involves its interaction with specific molecular targets in the body. It primarily targets glycine and gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . By binding to these receptors, it modulates their activity, leading to hyperpolarization of the membrane potential and counteracting excitatory stimuli .

類似化合物との比較

N-[(2S)-2-aminobutanoyl]glycine is unique compared to other similar compounds due to its specific structure and functional properties. Some similar compounds include:

Ophthalmic acid:

L-alpha-aminobutyric acid: A precursor to N-[(2S)-2-aminobutanoyl]glycine, involved in various metabolic pathways.

N-[(2S)-2-aminobutanoyl]glycine stands out due to its specific interactions with glycine and GABA receptors, making it a valuable compound for research in neurobiology and therapeutic development .

生物活性

H-Abu-Gly-OH, or N-[(2S)-2-aminobutanoyl]glycine, is a compound of significant interest in biological research due to its interactions with various biomolecules and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids 2-aminobutanoic acid (Abu) and glycine (Gly). Its structure allows it to engage in various biological interactions, particularly with neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with glycine and gamma-aminobutyric acid (GABA) receptors. These receptors play crucial roles in inhibitory neurotransmission within the central nervous system, making this compound a candidate for neurobiological research and potential therapeutic applications in conditions like epilepsy and anxiety disorders.

Neurotransmission

Studies indicate that this compound can modulate neurotransmission by acting as an agonist at glycine receptors. This action can enhance inhibitory signaling in the brain, which may be beneficial in treating neurological disorders characterized by excitatory overactivity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For example, analogs of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these analogs ranged from 0.62 to 3.1 μM, indicating potent antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound | Structure | Activity Type | MIC (μM) |

|---|---|---|---|

| This compound | N-[(2S)-2-aminobutanoyl]glycine | Neurotransmission | Not specified |

| Cyclo(l-Ala-Gly) | Cyclized dipeptide | Antifungal | 5 mM |

| Zelkovamycin Analog 1 | Modified structure | Antibacterial | 3.1 |

| Zelkovamycin Analog 5 | Substituted structure | Antibacterial | >160 |

This table illustrates the diverse biological activities associated with compounds related to this compound. The comparison highlights its unique role in neurotransmission versus the antimicrobial properties observed in its analogs.

Neuroprotective Effects

A study exploring the neuroprotective effects of this compound found that it could reduce neuronal apoptosis in models of oxidative stress. The compound's ability to enhance glycine receptor activity was linked to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .

Antimicrobial Efficacy

In another study, researchers evaluated the efficacy of this compound analogs against various bacterial strains. The results indicated that modifications to the side chains significantly affected antimicrobial potency. For instance, an analog with a longer hydrophobic side chain exhibited up to 32-fold increased activity against MRSA compared to simpler structures .

特性

IUPAC Name |

2-[[(2S)-2-aminobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUWZOIWWJJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427202 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16305-80-9 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。